Product packaging for 5-Chloro-N-propylpyrazin-2-amine(Cat. No.:)

5-Chloro-N-propylpyrazin-2-amine

Cat. No.: B13081688
M. Wt: 171.63 g/mol
InChI Key: MGWYWWIZQDKRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-propylpyrazin-2-amine is a chemical compound of significant interest in scientific research and development, particularly as a versatile building block for the synthesis of more complex heterocyclic systems. Its structure, featuring a chlorinated pyrazine ring and an N-propylamine side chain, makes it a valuable synthon in medicinal chemistry and agrochemistry. Chlorine-containing heterocycles are a cornerstone of modern drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the element's critical role in fine-tuning the biological activity, metabolism, and lipophilicity of drug candidates . As a pyrazin-2-amine derivative, this compound serves as a precursor for the development of novel therapeutic agents. Similar chlorinated pyridine and pyrimidine amines are established intermediates in the synthesis of active pharmaceutical ingredients (APIs) for a range of conditions, including central nervous system disorders and anti-infectives . Furthermore, the compound's potential extends to agrochemical research, where chlorinated pyridine carboxylic acids with specific substituents are recognized as useful intermediates for creating new crop protection agents . The propylamine side chain offers a handle for further chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize lead compounds. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3 B13081688 5-Chloro-N-propylpyrazin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-N-propylpyrazin-2-amine

InChI

InChI=1S/C7H10ClN3/c1-2-3-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11)

InChI Key

MGWYWWIZQDKRRM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN=C(C=N1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro N Propylpyrazin 2 Amine and Analogues

Strategic Approaches to Pyrazine (B50134) Ring Construction and Functionalization

The creation of functionalized pyrazines like 5-Chloro-N-propylpyrazin-2-amine involves a combination of building the core heterocyclic ring and subsequently modifying it. Key strategies include introducing nitrogen-containing functional groups onto a pre-existing pyrazine ring, often through substitution reactions, and forming the C-N bonds necessary for the ring itself.

Nucleophilic Aminodehalogenation Reactions

A primary method for introducing an amino group to a pyrazine ring is through nucleophilic aromatic substitution (SNAr) of a halogen atom. wikipedia.orgmdpi.com Halopyrazines, such as 2,5-dichloropyrazine (B10626), are susceptible to this type of reaction because the electron-withdrawing nitrogen atoms in the ring activate the carbon-halogen bond towards nucleophilic attack. mdpi.com

The reaction proceeds when an amine, acting as a nucleophile, attacks the carbon atom bearing the halogen. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-deficient pyrazine ring. The subsequent loss of the halide ion restores the aromaticity of the ring, resulting in the aminated pyrazine. The general mechanism for the amination of a chloropyrazine is as follows:

Nucleophilic Attack: The amine nucleophile (R-NH₂) attacks the carbon attached to the chlorine atom.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.

Leaving Group Departure: The chloride ion is eliminated, and the aromatic ring is reformed.

The efficiency of this reaction can be influenced by the nature of the amine, the solvent, and the presence of a base to neutralize the hydrogen halide formed during the reaction. For less reactive chloroheteroarenes, palladium-catalyzed amination (Buchwald-Hartwig amination) can be an effective alternative, allowing for the reaction to proceed under milder conditions. organic-chemistry.org

C-N Bond Formation Strategies in Pyrazine Synthesis

While functionalizing an existing ring is common, the construction of the pyrazine ring itself is fundamental. These methods focus on forming the critical C-N bonds that define the heterocycle. Classical methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net

More advanced and versatile strategies include:

Dehydrogenative Coupling: Symmetrical 2,5-disubstituted pyrazines can be synthesized through the dehydrogenative self-coupling of β-amino alcohols, catalyzed by earth-abundant metals like manganese. This method is environmentally benign, producing only water and hydrogen gas as byproducts. nih.gov

Multi-component Reactions: Efficient, one-pot reactions can bring together multiple starting materials to construct the pyrazine core. For example, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids can yield unsymmetrical 2,6-disubstituted pyrazines through a sequence of C-C and C-N bond formations. organic-chemistry.org

Cyclization of α-Amino Aldehydes: A biomimetic approach involves the homodimerization of α-amino aldehydes, which can be derived from common amino acids, followed by air oxidation to form 2,5-disubstituted pyrazines. mdpi.com

These methods provide access to a wide array of pyrazine cores that can be further functionalized to produce compounds like this compound.

Pyrazine Synthesis StrategyKey ReactantsCatalyst/ConditionsKey FeaturesReference
Dehydrogenative Couplingβ-amino alcoholsManganese Pincer ComplexesAtom-economical, forms symmetrical pyrazines. nih.gov
Cascade ReactionAminoacetonitriles, Arylboronic acidsPalladium(II)Forms unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org
Biomimetic Dimerizationα-amino aldehydesAir OxidationInspired by natural synthesis pathways. mdpi.com
Classical Condensation1,2-diamines, 1,2-dicarbonylsTypically acid or base-catalyzedA foundational and widely used method. researchgate.net

Alkylation of Amine Moieties

Once an amino group is present on the pyrazine ring, as in 5-chloro-pyrazin-2-amine, it can be further functionalized through alkylation. wikipedia.org The synthesis of this compound requires the introduction of a propyl group onto the exocyclic nitrogen atom. This is typically achieved via a nucleophilic substitution (SN2) reaction where the amine's lone pair of electrons attacks an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. masterorganicchemistry.comyoutube.com

A significant challenge in amine alkylation is the potential for over-alkylation. masterorganicchemistry.comyoutube.com The primary amine product is often more nucleophilic than the starting amine, leading to a second alkylation event that forms a secondary amine, and potentially further reactions to form tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, several strategies can be employed:

Use of a Large Excess of the Amine: This ensures the alkyl halide is more likely to encounter a molecule of the starting amine rather than the alkylated product.

Reductive Amination: A more controlled, indirect method involves reacting the amine with an aldehyde (propanal) to form an imine, which is then reduced in situ to yield the desired secondary amine. This approach avoids the use of alkyl halides and minimizes over-alkylation.

Use of Protecting Groups: Temporarily protecting the amine can allow for controlled, stepwise alkylation.

The nucleophilicity of the aminopyrazine is a key factor. While aliphatic amines are strong nucleophiles, the electron-withdrawing nature of the pyrazine ring can reduce the nucleophilicity of the exocyclic amine, which can help mitigate, but not eliminate, the issue of over-alkylation. youtube.com

Detailed Synthetic Pathways for this compound

The synthesis of this compound is most directly achieved by the sequential amination and alkylation of a dichloropyrazine precursor. The control of reaction conditions and the strategic choice of reagents are paramount to maximizing yield and purity.

Optimization of Precursor Synthesis and Reaction Conditions

Step 1: Synthesis of 5-chloro-pyrazin-2-amine

The reaction of 2,5-dichloropyrazine with ammonia (B1221849) is a nucleophilic aromatic substitution. To favor the mono-substituted product over the di-substituted 2,5-diaminopyrazine, reaction conditions must be carefully optimized.

Stoichiometry: Using a controlled amount of ammonia (or an ammonia source like ammonium hydroxide) relative to 2,5-dichloropyrazine is crucial. An excess of the dichloropyrazine can help minimize the formation of the di-substituted product.

Temperature and Time: The reaction is often performed at elevated temperatures to overcome the activation energy. However, excessively high temperatures or long reaction times can increase the rate of the second substitution. Monitoring the reaction progress via techniques like TLC or GC-MS is essential to stop the reaction once the desired intermediate is maximized.

Solvent and Base: A polar solvent is typically used. If a salt of ammonia is used, a non-nucleophilic base is required to liberate the free ammonia for the reaction.

ParameterObjectiveTypical Conditions/StrategyReference
Reactant StoichiometryFavor mono-aminationUse an excess of 2,5-dichloropyrazine relative to ammonia. wikipedia.org
TemperatureAchieve reasonable reaction rateModerate to elevated temperatures, empirically determined. researchgate.net
Reaction TimePrevent di-substitutionMonitor reaction progress to determine optimal endpoint. researchgate.net
CatalystEnhance reactivity if neededFor difficult substitutions, a palladium catalyst (Buchwald-Hartwig conditions) may be used. organic-chemistry.org

Step 2: Synthesis of this compound

The intermediate, 5-chloro-pyrazin-2-amine, is then alkylated. As discussed previously, direct alkylation with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate can be effective. Optimization involves controlling the stoichiometry of the alkylating agent to prevent di-propylation at the exocyclic amine.

Regioselective Synthesis Considerations

In the context of synthesizing this compound from 2,5-dichloropyrazine, the term regioselectivity applies to the challenge of substituting only one of the two chlorine atoms. acs.org Since 2,5-dichloropyrazine is a symmetrical molecule, the two chlorine atoms are chemically equivalent. Therefore, the initial nucleophilic attack by an amine can occur at either the C2 or C5 position with equal probability, leading to a single mono-substituted product, 5-chloro-pyrazin-2-amine.

The primary challenge is not directing the substitution to a specific position (regioselectivity) but rather controlling the extent of the reaction (chemoselectivity) to prevent the second chlorine from being substituted. Once the first amino group is introduced, the pyrazine ring becomes more electron-rich. This deactivates the ring towards further nucleophilic substitution, making the second substitution event slower than the first. This inherent difference in reactivity is the key to achieving selective mono-amination. By carefully controlling the reaction time, temperature, and reactant ratios, it is possible to isolate the mono-substituted product in good yield before significant amounts of the di-substituted byproduct are formed. mdpi.com

Scalability and Yield Enhancement

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on its scalability and the consistent achievement of high yields. For pyrazine derivatives, including analogues of this compound, research has focused on optimizing reaction conditions and employing advanced manufacturing technologies to improve efficiency and output.

A significant advancement in this area is the development of continuous-flow systems for the synthesis of pyrazinamide (B1679903) derivatives, which share a common pyrazine core. rsc.orgrsc.orgnih.gov This methodology offers superior scalability compared to traditional batch processing. In one such system, the synthesis of various pyrazinamide derivatives from pyrazine esters and amines was achieved using an immobilized enzyme catalyst, Lipozyme® TL IM. rsc.orgrsc.org The study demonstrated that by carefully controlling parameters such as solvent, substrate ratio, temperature, and flow rate, high yields could be consistently obtained. rsc.orgrsc.orgnih.gov

For instance, the reaction could be completed in as little as 20 minutes at a relatively low temperature of 45 °C, achieving a maximum yield of 91.6%. rsc.orgrsc.org This rapid reaction time and high efficiency are critical for large-scale production, allowing for greater throughput. The use of continuous-flow technology not only enhances yield but also improves safety and process control, which are paramount in industrial manufacturing. This approach provides a robust framework for the scalable synthesis of a wide range of pyrazine derivatives. rsc.orgrsc.org

Table 1: Optimized Reaction Parameters for Scalable Synthesis of Pyrazinamide Derivatives

Parameter Optimized Condition Outcome Source
Catalyst Lipozyme® TL IM High efficiency, reusability rsc.org, rsc.org
Solvent tert-Amyl alcohol Greener alternative, effective medium rsc.org, rsc.org
Temperature 45 °C Energy efficient, high yield rsc.org, rsc.org
Reaction Time 20 minutes Increased throughput for scalability rsc.org, rsc.org
Maximum Yield 91.6% Demonstrates high process efficiency rsc.org, rsc.org

Green Chemistry Principles in Pyrazine Synthesis

The integration of green chemistry principles is a growing priority in the synthesis of heterocyclic compounds like pyrazines. tandfonline.comresearchgate.net The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Key principles applied to pyrazine synthesis include waste prevention, maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis. youtube.com

Recent studies highlight a move towards more environmentally benign methods for preparing pyrazine derivatives. researchgate.net A notable example is the biocatalytic, continuous-flow synthesis of pyrazinamides, which aligns with several green chemistry principles. rsc.orgrsc.org

Use of Safer Solvents: The process utilizes tert-amyl alcohol, a greener alternative to more hazardous solvents like N,N-dimethylformamide (DMF) that are often used in traditional pyrazine synthesis. rsc.orgrsc.orgnih.gov

Catalysis: The use of an enzyme catalyst (Lipozyme® TL IM) is a cornerstone of this green approach. rsc.orgrsc.org Catalysts are used in small amounts and can facilitate numerous reaction cycles, minimizing waste compared to stoichiometric reagents which are consumed in the reaction. youtube.com

Energy Efficiency: The reactions are conducted at a mild temperature of 45 °C, significantly reducing the energy consumption typically associated with chemical syntheses that require high heat. rsc.orgrsc.orgyoutube.com

Waste Reduction: The high efficiency and selectivity of the enzymatic process lead to the generation of fewer byproducts, aligning with the principle of waste prevention. rsc.orgrsc.orgyoutube.com Furthermore, avoiding unnecessary derivatization steps, such as the creation of blocking groups, simplifies the synthesis and reduces the generation of waste. youtube.com

These greener approaches not only minimize environmental impact but also often result in more efficient and cost-effective production methods. researchgate.netrasayanjournal.co.in The development of one-pot syntheses and the use of catalysts that can be recovered and reused further contribute to the sustainability of pyrazine derivative manufacturing. rasayanjournal.co.in

Table 2: Application of Green Chemistry Principles in Pyrazine Analogue Synthesis

Green Chemistry Principle Application in Pyrazine Synthesis Example Source
Prevent Waste Use of highly efficient catalytic reactions to minimize byproducts. Continuous-flow enzymatic synthesis of pyrazinamides. rsc.org, rsc.org, youtube.com
Use Safer Solvents Replacing hazardous solvents with greener alternatives. Use of tert-amyl alcohol instead of DMF. rsc.org, rsc.org, nih.gov
Increase Energy Efficiency Running reactions at lower temperatures. Reaction conducted at 45 °C. rsc.org, rsc.org, youtube.com
Use Catalysts Employing reusable catalysts instead of stoichiometric reagents. Use of immobilized enzyme Lipozyme® TL IM. rsc.org, rsc.org, youtube.com
Reduce Derivatives Avoiding the use of protecting groups to reduce steps and waste. Direct, selective reactions catalyzed by enzymes. youtube.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Chloro N Propylpyrazin 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A detailed structural assignment of 5-Chloro-N-propylpyrazin-2-amine would rely on a combination of ¹H and ¹³C NMR spectroscopy, potentially supplemented by two-dimensional techniques such as COSY, HSQC, and HMBC.

¹H NMR Spectroscopy

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the propyl group and the pyrazine (B50134) ring.

Propyl Group: The propyl group (-CH₂CH₂CH₃) would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the amine nitrogen. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine ring and the nitrogen atom.

Pyrazine Ring: The pyrazine ring would show two singlets for the two non-equivalent aromatic protons. Their chemical shifts would be in the aromatic region and influenced by the chloro and amino substituents.

Amine Proton: A broad singlet corresponding to the N-H proton would also be expected, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Propyl Group: Three signals for the three carbon atoms of the propyl chain.

Pyrazine Ring: Four signals for the four carbon atoms of the pyrazine ring, with their chemical shifts indicating the electronic environment created by the chloro and N-propylamino substituents.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableH (Pyrazine Ring)
Data Not AvailableData Not AvailableData Not AvailableH (Pyrazine Ring)
Data Not AvailableData Not AvailableData Not AvailableNH
Data Not AvailableData Not AvailableData Not AvailableN-CH₂ -CH₂-CH₃
Data Not AvailableData Not AvailableData Not AvailableN-CH₂-CH₂ -CH₃
Data Not AvailableData Not AvailableData Not AvailableN-CH₂-CH₂-CH₃

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) (ppm)Assignment
Data Not AvailableC (Pyrazine Ring)
Data Not AvailableC (Pyrazine Ring)
Data Not AvailableC (Pyrazine Ring)
Data Not AvailableC (Pyrazine Ring)
Data Not AvailableC H₂-NH
Data Not Available-CH₂-C H₂-CH₃
Data Not Available-CH₂-CH₂-C H₃

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

FT-IR and Raman spectroscopy would provide valuable information about the functional groups and vibrational modes present in this compound.

FT-IR Spectroscopy

The FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretches: Peaks in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the propyl group.

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyrazine ring would appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the lower frequency region (typically 600-800 cm⁻¹) corresponding to the C-Cl stretching vibration.

Raman Spectroscopy

Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds and the pyrazine ring vibrations. The symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum.

Hypothetical FT-IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
Data Not AvailableData Not AvailableN-H Stretch
Data Not AvailableData Not AvailableC-H (aromatic) Stretch
Data Not AvailableData Not AvailableC-H (aliphatic) Stretch
Data Not AvailableData Not AvailableC=N, C=C (pyrazine ring) Stretch
Data Not AvailableData Not AvailableC-N Stretch
Data Not AvailableData Not AvailableC-Cl Stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, the molecular formula can be unequivocally determined. The expected exact mass can be calculated from the isotopic masses of the constituent atoms (Carbon, Hydrogen, Chlorine, and Nitrogen). The presence of the chlorine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1.

Hypothetical HRMS Data

IonCalculated Exact MassObserved Mass
[M+H]⁺Data Not AvailableData Not Available

Purity Assessment and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The purity would be determined by the area percentage of the main peak in the chromatogram.

Hypothetical HPLC Parameters

ParameterValue
Column Data Not Available
Mobile Phase Data Not Available
Flow Rate Data Not Available
Detection Wavelength Data Not Available
Retention Time Data Not Available

Computational Chemistry and Theoretical Investigations of 5 Chloro N Propylpyrazin 2 Amine

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. researchgate.netmdpi.com Methods like B3LYP, often paired with basis sets such as 6-311G, are employed to optimize the molecular geometry of pyrazine (B50134) derivatives and calculate various electronic parameters. semanticscholar.orgnih.gov Such calculations are foundational for understanding the molecule's stability, reactivity, and intermolecular interactions. For 5-Chloro-N-propylpyrazin-2-amine, DFT allows for a detailed exploration of its electronic landscape.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. uni-muenchen.de It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are rich or deficient in electrons. researchgate.net

In an MEP map of this compound, distinct regions of varying potential would be observed:

Negative Regions (Red/Yellow): These areas, characterized by high electron density, indicate sites susceptible to electrophilic attack. For this molecule, negative potential is expected around the two nitrogen atoms of the pyrazine ring and the chlorine atom due to their high electronegativity. uni-muenchen.deresearchgate.net These regions are the most likely to act as proton acceptor sites.

Positive Regions (Blue): These areas correspond to electron-deficient regions and are prone to nucleophilic attack. The hydrogen atom of the secondary amine (N-H) group is expected to be a primary site of positive potential. researchgate.net

Neutral Regions (Green): These areas, such as the propyl chain, typically represent regions of neutral or near-neutral potential.

The MEP map provides a visual guide to the molecule's charge distribution and its likely points of interaction with other charged or polar species. uni-muenchen.de

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. For this compound, the HOMO is likely distributed over the electron-rich pyrazine ring and the amino group. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is associated with the molecule's electron affinity. The LUMO is expected to be located primarily on the pyrazine ring, particularly near the electron-withdrawing chlorine atom. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Representative FMO Parameters for a Pyrazine Derivative


ParameterEnergy (eV)Description
E_HOMO-6.5Energy of the Highest Occupied Molecular Orbital
E_LUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Indicates chemical reactivity and kinetic stability

Note: The values in this table are illustrative for a typical pyrazine derivative and not specific experimental or calculated values for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding within a molecule. wikipedia.org It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu

For this compound, NBO analysis can quantify key intramolecular interactions. A significant interaction would be the delocalization of the lone pair electrons from the amino nitrogen (a donor NBO) into the antibonding orbitals (acceptor NBOs) of the pyrazine ring. wisc.edu This donor-acceptor interaction stabilizes the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. uni-muenchen.dewisc.edu Higher E(2) values indicate stronger interactions.

Table 2: Illustrative Second-Order Perturbation Analysis from NBO for this compound


Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N_aminoπ* (C_ring - N_ring)15.4
LP (1) N_ringσ* (C_ring - Cl)2.1
σ (C_ring - H)σ* (C_ring - C_ring)3.5

Note: This table presents hypothetical but representative data to illustrate the type of information gained from an NBO analysis. LP denotes a lone pair, and σ and π* denote antibonding orbitals.*

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. nih.gov For this compound, theoretical calculations can be used to model its synthesis or subsequent reactions. For instance, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced, DFT can be used to calculate the energies of reactants, transition states, intermediates, and products.

This analysis helps to determine the activation energy barriers for different potential pathways, thereby predicting the most favorable reaction mechanism. nih.gov By understanding the energetics of transition states, one can rationalize the observed regioselectivity and stereoselectivity of a reaction.

Conformational Analysis and Energetic Profiles

The N-propyl group attached to the pyrazine ring is flexible and can adopt various conformations due to rotation around the C-N and C-C single bonds. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (those with the lowest energy).

By calculating the relative energies of different rotamers, an energetic profile can be constructed. This profile reveals the energy barriers to rotation and the population of each conformer at a given temperature. Identifying the global minimum energy conformation is crucial, as it represents the most likely structure of the molecule and is typically the one used for further computational studies like docking or SAR.

In Silico Structure-Activity Relationship (SAR) Modeling for Pyrazine Derivatives

In silico Structure-Activity Relationship (SAR) modeling is a key component of drug discovery that aims to correlate a molecule's structural or physicochemical properties with its biological activity. mdpi.com For pyrazine derivatives, which exhibit a wide range of pharmacological effects, SAR studies can guide the design of new, more potent compounds. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models, such as multiple linear regression (MLR) or artificial neural networks (ANN), are built to predict the activity of new derivatives. semanticscholar.org These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) as variables.

For this compound, an SAR study might involve computationally modeling derivatives where:

The propyl group is replaced with other alkyl or aryl groups.

The chloro substituent is moved to a different position or replaced with other halogens or functional groups (e.g., methoxy, nitro). nih.gov

The goal is to understand how these modifications affect the molecule's interaction with a biological target, providing a rational basis for synthesizing compounds with improved activity. nih.govmdpi.com

Chemical Reactivity and Functional Group Transformations of 5 Chloro N Propylpyrazin 2 Amine

Investigation of Halogen Reactivity in Pyrazine (B50134) Systems

The chlorine atom in 5-Chloro-N-propylpyrazin-2-amine is attached to an electron-deficient pyrazine ring, which enhances its reactivity toward nucleophilic substitution. chemimpex.com Generally, halogens on pyrazine rings are susceptible to displacement by various nucleophiles. acs.org The reactivity of halo-N-heterocycles is a subject of considerable study, with factors such as the nature of the halogen, the position on the ring, and the presence of other substituents influencing the rate and outcome of reactions. rsc.orgacs.org For instance, the presence of an amino group, as in this compound, can modulate the electronic properties of the pyrazine ring and thereby affect the lability of the chloro substituent.

Halogenated pyrazines and other heteroaromatic compounds are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. rsc.org The ability to selectively functionalize the halogenated position is a key strategy in medicinal chemistry and materials science. rsc.orgnih.gov Theoretical and experimental studies on related systems, such as pyrazolo[1,5-a]pyrimidines, have shown that halogenation can be directed to specific positions, and these halogenated derivatives serve as versatile handles for further chemical transformations. nih.gov

Cross-Coupling Reactions at the Halogenated Position

The chlorine atom of this compound serves as an excellent site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyrazines. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is widely used to form carbon-carbon bonds. nih.govnih.gov For chloropyrazines, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. nih.govmdpi.com The reaction typically employs a palladium catalyst, a base, and a suitable ligand. mdpi.com While challenging with some substrates, methods have been developed for the Suzuki coupling of unprotected ortho-haloanilines, which share some electronic similarities with aminopyrazines. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comyoutube.com

Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridines and Related Heterocycles
HalideBoronic Acid/EsterCatalystBaseSolventYieldReference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh3)4K3PO41,4-Dioxane/WaterModerate to Good nih.gov
5-BromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneGood mdpi.com
ortho-BromoanilinesVarious boronic estersCataXCium A Pd G3Not specifiedNot specifiedGood to Excellent nih.gov

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of a different amino group at the 5-position of the pyrazine ring, further diversifying the molecular structure. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides, including electron-deficient heteroaryl chlorides. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination
ComponentFunctionExamplesReference
Palladium CatalystFacilitates the cross-couplingPd(OAc)2, Pd2(dba)3, PdCl2(PPh3)2 wikipedia.orglibretexts.orgnih.gov
LigandStabilizes the palladium center and promotes the reactionXantphos, BINAP, DPPF, Brettphos wikipedia.orgnih.gov
BaseActivates the amine and facilitates the catalytic cycleNaOtBu, K2CO3, Cs2CO3 libretexts.orgnih.gov

Besides palladium, other transition metals can catalyze transformations at the halogenated position of pyrazines. For instance, nickel-catalyzed Kumada-Corriu coupling has been successfully used to couple 2-chloropyrazine (B57796) with a Grignard reagent, demonstrating the utility of other metals in pyrazine functionalization. nih.gov Gold-catalyzed reactions have also emerged as powerful tools for various organic transformations, including hydroaminations and cyclizations, though their application to direct C-Cl bond functionalization is less common. mdpi.com

Reactions at the Amine Moiety

The N-propylamino group of this compound is a secondary amine and can undergo a variety of reactions typical of this functional group, such as acylation and sulfonylation. mnstate.edu

Acylation of the amine with acyl halides or anhydrides is a common method to form amides. youtube.comyoutube.com This reaction can be used to introduce a wide range of acyl groups, thereby modifying the properties of the parent molecule. The reactivity of the amine in acylation can be influenced by its basicity; the electron-withdrawing nature of the pyrazine ring makes the exocyclic amine less basic than a typical alkylamine. wikipedia.org Despite this, successful acylation of aminopyrazines has been reported, sometimes requiring specific activating agents. researchgate.net For instance, a study on the synthesis of pyrazine carboxamides found that using methanesulfonyl chloride and N-methylimidazole as activating agents was effective for coupling electron-deficient pyrazine amines with various carboxylic acids. researchgate.net

Sulfonylation of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. researchgate.net This reaction is a common strategy in medicinal chemistry to introduce the sulfonamide functional group, which is present in many therapeutic agents. The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established transformation. organic-chemistry.org

The amine functionality provides a handle for the construction of extended π-conjugated systems. monash.edu This can be achieved by reacting the amine with electrophiles that contain other conjugated fragments. For example, condensation with aldehydes or ketones bearing aromatic or heteroaromatic groups can lead to the formation of imines, which can then be further manipulated. More complex strategies involve multi-step syntheses where the amine is a key building block. For instance, a study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved the initial formation of an amide bond with pyrazin-2-amine, followed by a Suzuki coupling to introduce an aryl group, thereby creating an extended conjugated system. mdpi.com Such systems are of interest for their potential applications in materials science, particularly in the field of nonlinear optics and as fluorescent probes. mdpi.comnih.gov

Mechanistic Studies of Biological and Biochemical Interactions of Pyrazine Amines in Vitro and Model Systems

Investigation of Photosynthetic Electron Transport (PET) Inhibition in Chloroplast Systems

The inhibition of photosynthetic electron transport (PET) is a key mechanism of action for many herbicides. While direct studies on 5-Chloro-N-propylpyrazin-2-amine are not available, research on other nitrogen-containing heterocyclic compounds, such as pyrazole (B372694) and triazine derivatives, provides a framework for understanding potential interactions with chloroplast systems. nih.govnih.gov These compounds are known to interfere with the light-driven reduction of ferricyanide (B76249) in isolated spinach chloroplasts. nih.govnih.gov

Elucidation of Binding Sites and Modes of Action

Inhibitors of PET typically act by binding to components of the electron transport chain, thereby blocking the flow of electrons. A primary target for many inhibitors is the D1 protein in Photosystem II (PSII), where they competitively inhibit the binding of plastoquinone (B1678516) (PQ). unl.eduredalyc.org This disruption of the electron transfer process halts the synthesis of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. unl.edu The resulting blockage also leads to oxidative stress and the formation of damaging radicals. unl.edu While the precise binding site for this compound within the chloroplast is unknown, its structural similarity to other PET inhibitors suggests a potential for interaction with the D1 protein or other components of the photosystem complexes.

Antimicrobial and Antifungal Efficacy in Laboratory Models

Pyrazine (B50134) derivatives have demonstrated notable activity against a range of microbial pathogens. nih.govnih.govrdd.edu.iq This has spurred investigations into their potential as novel antimicrobial and antifungal agents.

In Vitro Activity against Mycobacterial Strains (e.g., Mycobacterium tuberculosis H37Rv)

A significant body of research exists on the antimycobacterial properties of pyrazine derivatives, largely inspired by the clinical success of pyrazinamide (B1679903) (PZA), a first-line anti-tuberculosis drug. acs.orgnih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.gov POA is believed to inhibit the fatty acid synthetase I (FASI) of M. tuberculosis. acs.org

Numerous studies have explored the structure-activity relationships of PZA analogs and other pyrazine derivatives against M. tuberculosis. For example, a series of pyrazine and quinoxaline (B1680401) derivatives showed promising activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against M. tuberculosis H37Rv. acs.orgacs.org The substitution pattern on the pyrazine ring is critical for activity. For instance, alkylamino groups at the 3 and 5 positions of POA have been shown to be more potent than POA itself. nih.gov The antimycobacterial potential of this compound would likely be influenced by the electronic and steric effects of the chloro and N-propyl substituents.

Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
4-acetoxybenzyl ester of pyrazinoic acidM. tuberculosis H37Rv<1-6.25 acs.org
4'-acetoxybenzyl 2-quinoxalinecarboxylateM. tuberculosis H37Rv<1-6.25 acs.org
N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazideM. tuberculosis H37Rv16.87 (IC90) nih.gov

This table is for illustrative purposes and shows the activity of related pyrazine compounds, not this compound.

Antifungal Spectrum and Structure-Activity Correlations

The pyrazine scaffold is also found in compounds with antifungal properties. researchgate.netrdd.edu.iqnih.gov For instance, pyrazine-functionalized carbazole (B46965) derivatives have shown pH-dependent antifungal activity, with one compound being significantly more effective against Candida krusei than fluconazole (B54011) at acidic pH. nih.gov Structure-activity relationship studies of antifungal compounds, such as coruscanone A analogs, have highlighted the importance of specific structural moieties for activity. nih.gov While the antifungal spectrum of this compound has not been reported, the nature and position of its substituents would be crucial in determining its potential efficacy against various fungal pathogens. The lipophilicity and electronic character of the chloro and propyl groups would influence its interaction with fungal cell membranes and molecular targets.

Exploration of Molecular Targets and Enzyme Pathways (e.g., Fatty Acid Synthase I)

The biological activity of pyrazine derivatives is often linked to their ability to inhibit specific enzymes. As mentioned, the inhibition of fatty acid synthase I (FASI) is a proposed mechanism for the antimycobacterial action of pyrazinamide. acs.org Fatty acid biosynthesis is an attractive target for antimicrobial drug development due to the structural differences between microbial and mammalian enzymes. nih.govpatsnap.com

While there is no direct evidence of this compound inhibiting FASI, the structural similarities to PZA warrant investigation into this potential mechanism. Furthermore, pyrazine derivatives have been shown to inhibit other enzymes. For example, some imidazo[1,2-a]-pyrazine derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov Additionally, certain pyrazinone derivatives have been found to inhibit enzymes like reverse transcriptase and thrombin. nih.govrsc.org The specific molecular targets of this compound remain to be elucidated, but its chemical structure suggests it could potentially interact with a variety of enzyme active sites.

Impact of Substituent Modifications on Biochemical Interactions

Research into pyrazine derivatives has consistently demonstrated that the introduction of a halogen atom, such as chlorine, at the C5 position of the pyrazine ring can have a pronounced effect on the compound's biological activity. For instance, studies on substituted N-benzylpyrazine-2-carboxamides have revealed that the position of the chloro substituent is a critical determinant of antimycobacterial efficacy. nih.gov It has been observed that 5-chloro derivatives, particularly when combined with specific substitutions on the phenyl ring, exhibit significant antimycobacterial activity. nih.gov This suggests that the electronic and steric properties conferred by the chloro group at the 5-position are crucial for the molecule's interaction with its biological target.

The chloro group is a lipophilic and electron-withdrawing substituent. Its presence on the pyrazine ring can enhance the compound's ability to cross biological membranes and may also be involved in specific interactions, such as halogen bonding, with the target protein. nih.gov Molecular docking studies on other chlorinated heterocyclic compounds have shown that the chlorine atom can participate in pi-alkyl and other hydrophobic interactions within the binding site of enzymes, contributing to the stability of the ligand-protein complex. nih.gov

The nature of the substituent on the amino group also plays a pivotal role in modulating the biochemical interactions of pyrazine amines. N-alkylation, the process of adding an alkyl group to the nitrogen atom of an amine, can significantly alter a molecule's properties and biological activity. nih.gov In the case of this compound, the N-propyl group is a key feature.

The combination of a 5-chloro substituent and an N-propyl group in this compound suggests a molecule with a balance of electronic and lipophilic properties that may be favorable for specific biochemical interactions. The chloro group can enhance membrane permeability and participate in specific binding interactions, while the N-propyl group can contribute to hydrophobic interactions within a target's binding pocket.

The following tables summarize findings from studies on related pyrazine derivatives, illustrating the impact of substituent modifications on their biological activity.

Table 1: Impact of Chloro-Substituent Position on the Antimycobacterial Activity of N-Benzylpyrazine-2-carboxamides

Compound SeriesSubstituent PositionObserved Antimycobacterial ActivityReference
N-Benzylpyrazine-2-carboxamides3-ChloroDecrease or loss of activity against M. tuberculosis nih.gov
N-Benzylpyrazine-2-carboxamides5-ChloroSignificant activity, especially with specific phenyl ring substitutions nih.gov
N-Benzylpyrazine-2-carboxamides6-ChloroSignificant activity, especially with specific phenyl ring substitutions nih.gov

This table is based on findings from studies on N-benzylpyrazine-2-carboxamides and is intended to illustrate the general impact of the chloro-substituent's position.

Table 2: Influence of N-Alkylation on the Biological Activity of Heterocyclic Compounds

Compound SeriesN-SubstituentImpact on Biological ActivityReference
N-Alkyl-5-hydroxypyrimidinone carboxamidesN-BenzylImportant for antitubercular activity nih.gov
N-Alkyl-5-hydroxypyrimidinone carboxamidesN-PhenylReduced potency compared to N-benzyl nih.gov
N-Alkyl-5-hydroxypyrimidinone carboxamidesN-Cyclohexyl methylLess potent than N-benzyl nih.gov
Aminoquinoline-pyrimidine hybridsSubstitution of chloro with cyclic secondary aminesSignificantly enhanced antiplasmodial activity nih.gov

This table synthesizes data from studies on various N-alkylated heterocyclic compounds to demonstrate the general influence of N-substituents on bioactivity.

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